Physicochemical Property Differentiation from the Imidazopyridazine Class Average
The compound exhibits a computed lipophilicity (XLogP3-AA) of 1.6 [1], which is lower than the approximate average of 2.5 for common orally bioavailable kinase inhibitors [2]. This quantitative difference in lipophilicity can be a critical decision point for projects prioritizing solubility and metabolic stability, making this compound a potentially more 'lead-like' starting point.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Approximate average for oral kinase inhibitors: 2.5 |
| Quantified Difference | The target compound is 0.9 log units lower (more hydrophilic) than the class average. |
| Conditions | In silico prediction (XLogP3 3.0) [1] compared to a published class average [2]. |
Why This Matters
For scientific selection, a lower, quantified LogP directly correlates with better aqueous solubility and lower off-target binding risks, which are primary drivers for hit-to-lead candidate prioritization.
- [1] PubChem Compound Summary for CID 9549292, 'N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine'. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). 'Moving beyond Rules: The Development of the Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool'. ACS Chemical Neuroscience, 1(6), 420–434. View Source
